molecular formula C13H19NOS B14723308 O-(4-tert-butylphenyl) dimethylcarbamothioate CAS No. 13522-61-7

O-(4-tert-butylphenyl) dimethylcarbamothioate

Katalognummer: B14723308
CAS-Nummer: 13522-61-7
Molekulargewicht: 237.36 g/mol
InChI-Schlüssel: GFYOYDLMJNLCEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(4-tert-butylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C13H19NOS. It is known for its unique structure, which includes a tert-butyl group attached to a phenyl ring, and a dimethylcarbamothioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-tert-butylphenyl) dimethylcarbamothioate typically involves the reaction of 4-tert-butylphenol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamothioate group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

O-(4-tert-butylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

O-(4-tert-butylphenyl) dimethylcarbamothioate is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of O-(4-tert-butylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-(4-tert-butylphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

13522-61-7

Molekularformel

C13H19NOS

Molekulargewicht

237.36 g/mol

IUPAC-Name

O-(4-tert-butylphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H19NOS/c1-13(2,3)10-6-8-11(9-7-10)15-12(16)14(4)5/h6-9H,1-5H3

InChI-Schlüssel

GFYOYDLMJNLCEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=S)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.